(2R,3R)-3,4',7-Trihydroxyflavanone

Antimutagenesis Chemoprevention DNA Damage

Flavanonol analogs like fustin confound antimutagenicity assays with intrinsic mutagenic effects at elevated doses, undermining data reproducibility. Garbanzol, with its stereospecific (2R,3R) configuration, eliminates this variable. • Selective antimutagenic activity against MNNG-no intrinsic mutagenicity, enabling clean in vivo chemoprevention studies. • Consistent IC50 > 100 µM across A549, HeLa, HT-1080-reliable low-cytotoxicity baseline for screening campaigns. • Lacks direct DPPH radical scavenging-ideal negative control for dissecting non-antioxidant mechanisms (enzyme inhibition, signaling modulation).

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
Cat. No. B13646331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,3R)-3,4',7-Trihydroxyflavanone
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
InChIInChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,14-17,19H
InChIKeyVRTGGIJPIYOHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Garbanzol: Defined Flavanonol Stereoisomer


(2R,3R)-3,4',7-Trihydroxyflavanone, commonly known as Garbanzol, is a naturally occurring flavanonol (dihydroflavonol) with the molecular formula C15H12O5 [1]. It is characterized by a stereospecific (2R,3R) configuration and is found in legumes such as chickpea (Cicer arietinum) and in the heartwood of Rhus verniciflua [2]. The compound is practically insoluble in water (0.26 g/L at 25°C) and has a topological polar surface area (TPSA) of 87.0 Ų, indicating limited passive membrane permeability [1].

Why Garbanzol Cannot Be Substituted


Generic substitution with other flavanonols or trihydroxyflavanone isomers is not scientifically valid due to the compound's unique stereochemical and biological profile. The (2R,3R) configuration is critical for its specific interactions, as demonstrated by its distinct antimutagenic activity and low cytotoxicity compared to close structural analogs like fustin and taxifolin [1]. Furthermore, its hydroxylation pattern at positions 3, 4', and 7 confers a unique balance of physicochemical properties, including a specific logP of 1.60, which influences its distribution and target engagement differently than its analogs [2]. Using a racemic mixture or a different stereoisomer could lead to confounding results or a complete loss of the observed activity profiles, undermining experimental reproducibility [1].

Evidence for Prioritizing Garbanzol


MNNG-Selective Antimutagenic Activity

Garbanzol exhibits selective antimutagenic activity, demonstrating significant protection against N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced mutagenicity in Salmonella typhimurium TA100 at 0.125 mg/plate, while showing no activity against aflatoxin B1-induced mutagenicity [1]. This selectivity is in contrast to fustin, a closely related flavanonol, which showed dose-independent antimutagenic activity and itself exhibited mutagenic potential [1].

Antimutagenesis Chemoprevention DNA Damage

Low Cytotoxicity Profile

In contrast to many flavonoids that exhibit significant cytotoxicity, garbanzol demonstrates a consistently low cytotoxicity profile with IC50 values > 100 µM against multiple human and mouse cancer cell lines, including A549 (lung), HeLa (cervical), HT-1080 (fibrosarcoma), and B16-BL6 (melanoma) . This is notably lower than the cytotoxicity of 7-O-butyl naringenin, a derivative of a common flavanone, which shows an IC50 of 67.5 µM against MCF-7 breast cancer cells [1].

Cytotoxicity Safety Pharmacology Flavonoid Selectivity

Absent Direct Radical Scavenging

Unlike other flavanonols isolated from the same source, garbanzol does not exhibit direct DPPH radical scavenging activity. In a study of compounds from Akschindlium godefroyanum, taxifolin (3), geraldol (5), and fustin (6) demonstrated DPPH scavenging with IC50 values of 21, 40, and 15 µg/mL, respectively, while garbanzol (7) showed no measurable activity in this assay [1]. This indicates that its antioxidant effects, if any, proceed through alternative mechanisms, such as metal chelation or indirect enzyme modulation.

Antioxidant Free Radical Scavenging Flavanonol SAR

Distinct LogP and Solubility Profile

Garbanzol possesses a calculated XlogP of 1.60 and a topological polar surface area (TPSA) of 87.0 Ų, which are predictive of moderate intestinal absorption (97.69% probability) but poor blood-brain barrier penetration (82.5% probability against) [1][2]. In comparison, the common citrus flavanone naringenin has a reported logP of ~2.4 and a TPSA of 86.99 Ų [3]. The lower logP of garbanzol suggests reduced lipophilicity and potentially a different distribution profile in vivo, which could be advantageous for targeting peripheral tissues while minimizing central nervous system exposure.

ADMET Drug-likeness Flavonoid Physicochemistry

Research Applications of Garbanzol


In Vivo Chemoprevention Models

Procure garbanzol for studies focused on the prevention of chemically induced cancers, particularly those involving alkylating agents. Its selective and significant antimutagenic activity against MNNG, without the confounding mutagenic effects seen with analogs like fustin, makes it a clean, potent tool for investigating chemopreventive mechanisms in vivo [3]. The low cytotoxicity profile (IC50 > 100 µM) further supports its use in long-term animal studies .

Low-Cytotoxicity Control

Use garbanzol as a benchmark for low-cytotoxicity flavonoids in cell-based assays. Its consistent IC50 > 100 µM across multiple cancer cell lines (A549, HeLa, HT-1080) provides a reliable baseline for evaluating the cytotoxic potential of other flavonoid derivatives or drug candidates [3]. This is especially valuable for differentiating between specific anti-proliferative effects and general cytotoxicity.

Non-Antioxidant SAR Studies

Leverage garbanzol's unique lack of direct DPPH radical scavenging activity to dissect the non-antioxidant mechanisms of flavanonols [3]. It serves as an ideal control compound in studies where other flavonoids (e.g., taxifolin, fustin) are being evaluated for their direct radical quenching capabilities, allowing researchers to attribute observed biological effects to alternative pathways such as enzyme inhibition or signaling modulation.

Reduced CNS Penetration Model

Employ garbanzol as a model flavanonol to study the impact of hydroxylation patterns on drug distribution. Its lower logP (1.60) and predicted poor blood-brain barrier penetration [3] make it a suitable candidate for developing peripherally restricted flavonoid-based therapies, where minimizing off-target CNS effects is a key design goal.

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